molecular formula C11H15ClFNO B2783642 [(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride CAS No. 2416219-21-9

[(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride

Cat. No.: B2783642
CAS No.: 2416219-21-9
M. Wt: 231.7
InChI Key: QROOXNZJZADIDM-MWLCHTKSSA-N
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Description

[(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride is a chemical compound with a unique cyclopropyl structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both an aminomethyl group and a fluorophenyl group in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride typically involves several steps:

    Formation of the Cyclopropyl Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Introduction of the Aminomethyl Group: This step involves the addition of an aminomethyl group to the cyclopropyl ring, which can be done using reagents such as formaldehyde and ammonia.

    Fluorophenyl Substitution:

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S)-1-(Aminomethyl)-2-(2-chlorophenyl)cyclopropyl]methanol;hydrochloride
  • [(1R,2S)-1-(Aminomethyl)-2-(2-bromophenyl)cyclopropyl]methanol;hydrochloride
  • [(1R,2S)-1-(Aminomethyl)-2-(2-methylphenyl)cyclopropyl]methanol;hydrochloride

Uniqueness

[(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development.

Properties

IUPAC Name

[(1R,2S)-1-(aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-4-2-1-3-8(10)9-5-11(9,6-13)7-14;/h1-4,9,14H,5-7,13H2;1H/t9-,11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBDACNOWWBYEC-FOKYBFFNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CN)CO)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@]1(CN)CO)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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